3-methyl-4'-thiomorpholinomethyl benzophenone
Overview
Description
3-Methyl-4’-thiomorpholinomethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
Preparation Methods
The synthesis of 3-Methyl-4’-thiomorpholinomethylbenzophenone typically involves the reaction of 3-methylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
3-Methyl-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
3-Methyl-4’-thiomorpholinomethylbenzophenone has a wide range of scientific research applications:
Chemistry: It is used as a photoinitiator in polymer chemistry, where it helps initiate the polymerization process when exposed to light.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the manufacturing of various industrial products, including coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of 3-Methyl-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Methyl-4’-thiomorpholinomethylbenzophenone can be compared with other benzophenone derivatives, such as:
4-Methylbenzophenone: Similar in structure but lacks the thiomorpholine group.
Benzophenone: The parent compound without any substituents.
4-Chlorobenzophenone: Contains a chlorine substituent instead of a thiomorpholine group.
The uniqueness of 3-Methyl-4’-thiomorpholinomethylbenzophenone lies in its thiomorpholine group, which imparts distinct chemical and biological properties .
Biological Activity
3-Methyl-4'-thiomorpholinomethyl benzophenone (MTMB) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic applications, and safety profile.
- IUPAC Name : this compound
- Molecular Formula : C17H20N2OS
- Molecular Weight : 300.42 g/mol
The biological activity of MTMB is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that MTMB exhibits anticancer properties by inhibiting cell growth in various cancer cell lines. For instance, studies have shown that MTMB can induce apoptosis in human breast cancer cells through the activation of caspase pathways. This suggests that MTMB may be a candidate for further development as an anticancer agent.
Antimicrobial Properties
MTMB has also been investigated for its antimicrobial activity . In vitro studies demonstrate that it possesses significant antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
Preliminary studies suggest that MTMB may exhibit anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. This could have implications for treating inflammatory diseases.
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines reported that treatment with MTMB resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potency against these cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 25 |
HeLa (Cervical) | 30 |
A549 (Lung) | 35 |
Study 2: Antimicrobial Activity
In another investigation, MTMB was tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These results indicate that MTMB has promising antimicrobial properties, warranting further exploration.
Safety and Toxicological Profile
The safety profile of MTMB has been evaluated in preliminary toxicological studies. Acute toxicity tests suggest a relatively low toxicity level, with no significant adverse effects observed at doses below 100 mg/kg in animal models. However, comprehensive long-term studies are necessary to fully assess its safety.
Properties
IUPAC Name |
(3-methylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-15-3-2-4-18(13-15)19(21)17-7-5-16(6-8-17)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIYFWWHBSDUTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642898 | |
Record name | (3-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-25-7 | |
Record name | Methanone, (3-methylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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